D4476

Descripción general

Descripción

Aplicaciones Científicas De Investigación

D 4476 has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the inhibition of specific protein kinases and their role in various chemical processes.

Biology: D 4476 is employed to investigate cellular signaling pathways, particularly those involving casein kinase 1 and transforming growth factor-beta type I receptor.

Medicine: It has potential therapeutic applications in cancer research, as it can inhibit the growth of cancer cells by targeting specific kinases.

Industry: D 4476 is used in the development of kinase inhibitors for pharmaceutical applications

Mecanismo De Acción

D 4476 ejerce sus efectos inhibiendo selectivamente la caseína cinasa 1 y el receptor tipo I del factor de crecimiento transformante beta. La inhibición de estas quinasas previene la fosforilación de sustratos específicos, lo que modula varios procesos celulares. Por ejemplo, suprime la fosforilación específica del sitio y la exclusión nuclear del factor de transcripción forkhead box O1a (FOXO1a), que juega un papel crucial en la regulación del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

D4476 interacts with CK1, a serine/threonine protein kinase, by inhibiting its activity . CK1 phosphorylates serine residues that are located close to another phosphoserine in multisite phosphorylation domains (MPDs) . This compound may act as an ATP-competitive inhibitor of CK1 , indicating that it competes with ATP for the active site on the enzyme .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in H4IIE hepatoma cells, this compound specifically inhibits the phosphorylation of endogenous forkhead box transcription factor O1a (FOXO1a) on Ser322 and Ser325 within its MPD, without affecting the phosphorylation of other sites . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CK1 and the subsequent inhibition of the enzyme’s activity . This inhibition is thought to occur through competition with ATP for the active site on CK1 . By inhibiting CK1, this compound can affect the phosphorylation of various proteins and thus influence numerous cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, treatment with this compound can arrest cell growth at the G1 stage and induce cellular senescence when treated together with Bromodeoxyuridine (BrdU) in HeLa cells .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that this compound is used for inhibition of Csnk1a1 . In leukemia cells cultured in 96-well plates, a this compound dose titration is performed by adding 2.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM this compound to cell cultures .

Metabolic Pathways

CK1, the primary target of this compound, is involved in numerous metabolic pathways. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development .

Transport and Distribution

Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across the cell membrane and distribute throughout the cell.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Considering that its primary target, CK1, is present in multiple cellular organelles , it can be inferred that this compound may also be found in various subcellular locations where CK1 is present.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de D 4476 implica múltiples pasos, comenzando con la preparación de la estructura central del imidazol. Los pasos clave incluyen:

Formación del anillo imidazol: Esto se logra típicamente mediante la condensación de un aldehído con una amina y un nitrilo en condiciones ácidas.

Introducción de la parte benzodioxina: Esto implica la reacción de un derivado de benzaldehído adecuado con un dihidroxibenceno en presencia de un agente deshidratante.

Acoplamiento con piridina: El paso final implica el acoplamiento del intermedio imidazol con un derivado de piridina en condiciones básicas

Métodos de producción industrial

La producción industrial de D 4476 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como la implementación de técnicas de purificación como la cristalización y la cromatografía para asegurar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

D 4476 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir D 4476 en sus formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las condiciones típicamente implican el uso de bases o ácidos fuertes para facilitar las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones en la investigación científica

D 4476 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la inhibición de quinasas de proteínas específicas y su función en varios procesos químicos.

Biología: D 4476 se emplea para investigar las vías de señalización celular, particularmente las que involucran la caseína cinasa 1 y el receptor tipo I del factor de crecimiento transformante beta.

Medicina: Tiene aplicaciones terapéuticas potenciales en la investigación del cáncer, ya que puede inhibir el crecimiento de las células cancerosas al atacar quinasas específicas.

Industria: D 4476 se utiliza en el desarrollo de inhibidores de quinasas para aplicaciones farmacéuticas

Comparación Con Compuestos Similares

Compuestos similares

- Inhibidor III de la caseína cinasa I (PF-4800567)

- SB 431542 hidrato

- CKI-7 dihidrocloruro

- SU-5402

Singularidad

D 4476 es único debido a su alta selectividad para la caseína cinasa 1 y el receptor tipo I del factor de crecimiento transformante beta, con efectos mínimos en otras quinasas. Esta selectividad lo convierte en una herramienta valiosa para estudiar vías de señalización específicas sin efectos fuera de objetivo .

Propiedades

IUPAC Name |

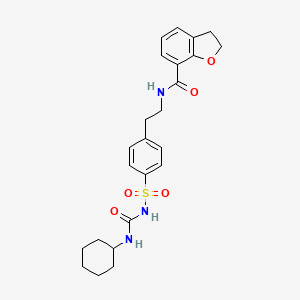

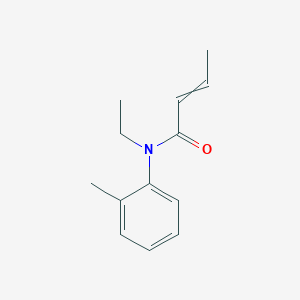

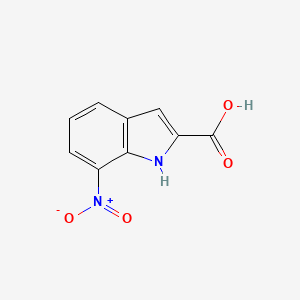

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZHVCKYBCJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423554 | |

| Record name | CK1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301836-43-1 | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301836-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CK1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of D4476?

A1: this compound functions as a potent and relatively selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases. [, , , , ] It exerts its effects by competing with ATP for binding to the kinase's ATP-binding site, thereby hindering the enzyme's catalytic activity. []

Q2: How does this compound's inhibition of CK1 affect downstream signaling pathways?

A2: CK1 is involved in a wide range of cellular processes, including Wnt/β-catenin signaling, p53 regulation, circadian rhythm control, and apoptosis. [, , , , ] Inhibition of CK1 by this compound has been shown to:

- Disrupt Wnt/β-catenin signaling: this compound can impede Wnt production by inhibiting Porcupine (Porcn), an O-acyltransferase critical for Wnt palmitoylation. [] It also modulates the phosphorylation status of β-catenin, affecting its stability and transcriptional activity. [, ]

- Activate p53: this compound can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. [, , , ] This effect is particularly relevant in hematological cancers. []

- Influence circadian rhythms: By affecting the phosphorylation of clock proteins, this compound can alter circadian period length in organisms like Arabidopsis. []

- Modulate autophagy: this compound has been shown to impact autophagy, a cellular process involved in degrading and recycling cellular components. [, , ]

- Affect erythrocyte survival: Studies suggest this compound can influence erythrocyte survival by modulating cytosolic Ca2+ activity. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C23H20N4O3 • HCl and a molecular weight of 436.9 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided abstracts do not offer detailed spectroscopic data, it is standard practice to characterize novel compounds like this compound using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and Infrared Spectroscopy. These analyses provide valuable information about the compound's structure, purity, and properties.

Q5: Does this compound possess any catalytic properties itself?

A5: No, this compound acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary function is to block the catalytic activity of CK1 kinases.

Q6: Has computational chemistry been used to study this compound?

A7: Yes, computational approaches like molecular modeling have been employed to investigate this compound's interactions with CK1. [, ] These studies provide insights into the binding mode, affinity, and potential structural modifications to enhance the compound's potency and selectivity.

Q7: How do structural modifications of this compound influence its activity, potency, and selectivity?

A8: Studies have explored SAR by modifying the this compound scaffold. For instance, introducing a propargyl group or a bromine atom at specific positions significantly enhanced its inhibitory activity against CK1 in Arabidopsis. [, ] These findings highlight the importance of SAR studies in optimizing drug candidates for improved efficacy and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)

![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1669645.png)